5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S3580383
CAS No.
882238-93-9
M.F
C12H10ClFN2O
M. Wt
252.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-py...

CAS Number

882238-93-9

Product Name

5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-chloro-1-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde

Molecular Formula

C12H10ClFN2O

Molecular Weight

252.67 g/mol

InChI

InChI=1S/C12H10ClFN2O/c1-8-11(7-17)12(13)16(15-8)6-9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3

InChI Key

KFJMDXXUQVQFFC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC=C(C=C2)F

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC=C(C=C2)F

Application in Medicinal Chemistry

Field: This application falls under the field of Medicinal Chemistry .

Summary of the Application: A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which is structurally similar to the compound , was synthesized . This compound has shown potential in various biological activities in medicine, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Methods of Application: The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

Results or Outcomes: The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Application in Plant Protection

Field: This application falls under the field of Plant Protection .

Summary of the Application: A series of novel pyrazole amide derivatives, which take TMV PC protein as the target, has been designed and synthesized . These compounds have shown potential in controlling the Tobacco Mosaic Virus (TMV), a growing problem in the contemporary pesticide field .

Methods of Application: The synthesis of these compounds was performed by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .

Results or Outcomes: Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes at 500 μg/mL and were found to possess promising activity . Especially, one compound showed the most potent biological activity against TMV compared to ningnanmycin .

Application in Anti-Breast Cancer Research

Field: This application falls under the field of Anti-Breast Cancer Research .

Summary of the Application: A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized . This compound has shown potential in various biological activities in medicine, including anti-tumor and cytotoxicity activity . It has been reported that pyrazole derivatives also exhibit anti-cancer activity against breast cancer cell lines .

Application in Anti-Tobacco Mosaic Virus (TMV) Research

Field: This application falls under the field of Anti-Tobacco Mosaic Virus (TMV) Research .

Application in Anti-Breast Cancer Research

Summary of the Application: A new fluorinated pyrazole, 5- (4-fluorophenyl)-3- (naphthalen-1-yl)-1-phenyl-1 H -pyrazole was successfully synthesized . This compound has shown potential in various biological activities in medicine, including anti-tumor and cytotoxicity activity . It has been reported that pyrazole derivatives also exhibit anti-cancer activity against breast cancer cell lines .

Methods of Application: The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by the presence of a chloro group, a fluorophenyl methyl group, and a carbaldehyde functional group. Its molecular formula is C11H9ClFN2O, and it features a unique structure that allows for various chemical interactions and biological activities. The compound is part of a broader class of pyrazoles, which are known for their diverse applications in medicinal chemistry and agrochemicals.

The reactivity of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde can be attributed to its functional groups:

  • Formyl Group: The aldehyde can undergo nucleophilic addition reactions, particularly with amines and alcohols.
  • Chloro Group: This allows for substitution reactions, making it possible to introduce various substituents at this position.
  • Pyrazole Ring: The nitrogen atoms in the pyrazole ring can participate in electrophilic aromatic substitution, as well as coordination with metal ions.

The compound may also be involved in reactions typical of other pyrazoles, such as halogenation, nitration, and reduction under specific conditions .

Pyrazole derivatives, including 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde, have been studied for various biological activities:

  • Anticancer Properties: Some pyrazole derivatives exhibit significant activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects: Certain compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity: Pyrazoles are also being explored for their ability to combat bacterial and fungal infections, showcasing broad-spectrum antimicrobial properties .

The synthesis of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through various methods:

  • Vilsmeier-Haack Reaction: This method involves the reaction of an appropriate hydrazone with phosphorus oxychloride and dimethylformamide to yield the desired pyrazole derivative.
  • Formylation of Pyrazoles: Starting from 3-methylpyrazole, the introduction of the formyl group can be accomplished using reagents like phosphorus oxychloride in conjunction with dimethylformamide.
  • Substitution Reactions: The introduction of the chloro group can occur through chlorination reactions involving suitable precursors .

5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde finds applications in several fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases, particularly cancer and inflammatory disorders.
  • Agricultural Chemicals: Its derivatives may also be used in the formulation of pesticides or herbicides due to their biological activity against pests.
  • Material Science: The compound's unique properties may lend themselves to applications in developing new materials or coatings .

Studies on the interactions of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde with biological systems have revealed:

  • Protein Binding: Investigations into how this compound binds to specific proteins can provide insight into its mechanism of action as an anticancer agent.
  • Receptor Interactions: The potential for this compound to act as an agonist or antagonist at various receptors is being explored, particularly in relation to inflammatory pathways.

These interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural features with 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-3-methylpyrazoleLacks the fluorophenyl groupSimpler structure with potential lower activity
1-(4-Fluorophenyl)-3-methylpyrazoleSimilar fluorophenyl but different functional groupsMay exhibit different biological activities
5-Bromo-1-(4-fluorophenyl)-3-methylpyrazoleBromine instead of chlorineInvestigated for different reactivity patterns
5-Chloro-N-(4-fluorobenzyl)-pyrazolo[3,4-b]quinolineMore complex structure with quinoline ringPotentially enhanced pharmacological properties

These comparisons highlight the uniqueness of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde while emphasizing its potential advantages over simpler or structurally different analogs. Each compound's distinct functional groups influence its reactivity and biological activity, underscoring the importance of chemical structure in medicinal chemistry .

XLogP3

2.8

Dates

Last modified: 04-15-2024

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